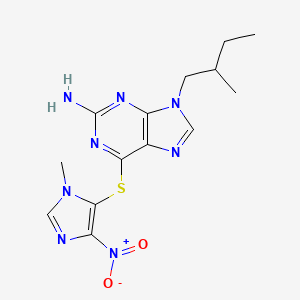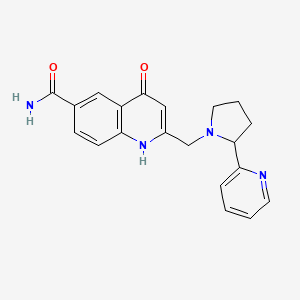
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the quinoline core.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial production methods may involve optimizing these synthetic routes to improve yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or inhibit topoisomerase in cancer cells, leading to anticancer activity.
Comparaison Avec Des Composés Similaires
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide can be compared with similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities, but differ in their substituents and overall structure.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties, but differ in their core structure.
Pyridine Derivatives: These compounds include the pyridine moiety and may exhibit similar chemical reactivity, but differ in their overall molecular framework.
The uniqueness of this compound lies in its combination of these three structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-oxo-2-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-20(26)13-6-7-16-15(10-13)19(25)11-14(23-16)12-24-9-3-5-18(24)17-4-1-2-8-22-17/h1-2,4,6-8,10-11,18H,3,5,9,12H2,(H2,21,26)(H,23,25) |
Clé InChI |
CSXKWQLLKDOBBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


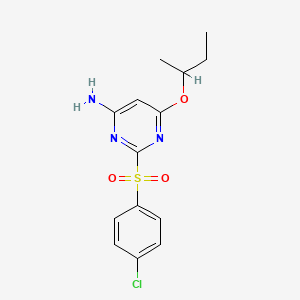
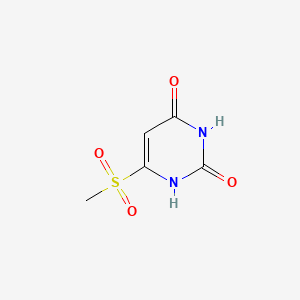
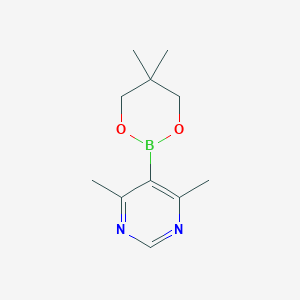
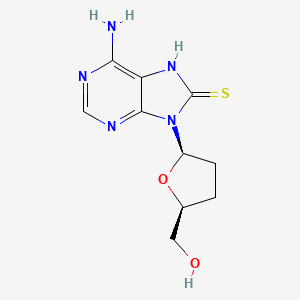
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
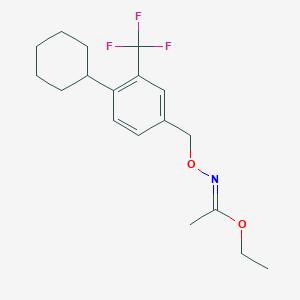


![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
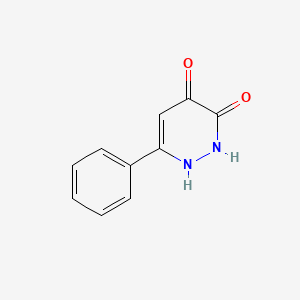

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

